(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol
Overview
Description
“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Molecular Structure Analysis
The molecular formula of this compound is C12H17BO2 . The molecular electrostatic potentials were determined to be in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) in molecular surfaces of compounds A and B .Chemical Reactions Analysis
This compound may undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . Its melting point ranges from 166.0 to 170.0 °C . It is insoluble in water . The density of this compound is 0.882 g/mL at 25 °C .Scientific Research Applications
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Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
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Hydroboration of Alkynes and Alkenes
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Coupling with Aryl Iodides
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Asymmetric Hydroboration of 1,3-Enynes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes .
- Method : The process involves the use of a catalyst to form chiral allenyl boronates .
- Results : The outcome of this process is the formation of chiral allenyl boronates .
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Borylation of Arenes
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Preparation of Conjugated Copolymers
- Field : Polymer Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The process involves the use of a catalyst to prepare intermediates .
- Results : The outcome of this process is the formation of intermediates for generating conjugated copolymers .
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Borylation of Arenes
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Preparation of Conjugated Copolymers
- Field : Polymer Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The process involves the use of a catalyst to prepare intermediates .
- Results : The outcome of this process is the formation of intermediates for generating conjugated copolymers .
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Chemical Intermediate
- Field : Chemical Industry
- Application : (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl is a chemical compound that is often used as an intermediate in the preparation of various pharmaceuticals and chemical products .
- Method : The specific methods of application or experimental procedures would depend on the specific product being synthesized .
- Results : The outcome of this process is the formation of various pharmaceuticals and chemical products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)13(19)14-18-9-10-22-14/h5-10,13,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBDZEXNSNOBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674700 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol | |
CAS RN |
1073371-73-9 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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